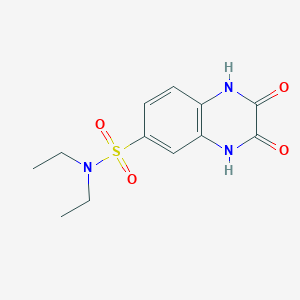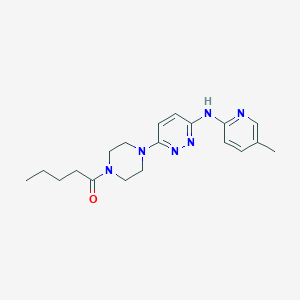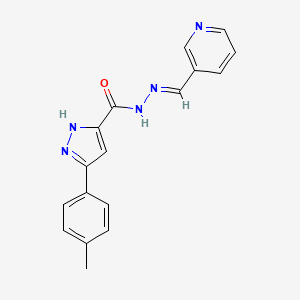
N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide (DIDS) is a chemical compound that has been extensively studied for its various applications in scientific research. DIDS belongs to the class of sulfonamides and is known for its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
Quinoxaline derivatives have been synthesized as potential drugs for Alzheimer’s disease treatment. These compounds exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with selectivity towards BChE. Their ability to bind to the AChE peripheral anionic site and displace propidium suggests potential to block AChE-induced β-amyloid aggregation, indicating a disease-modifying effect. These findings highlight the promise of quinoxaline derivatives in Alzheimer’s disease therapeutics (Makhaeva et al., 2020).
Antimicrobial and Pesticidal Activities
Quinoxaline derivatives have shown significant antimicrobial and pesticidal activities. Several synthesized quinoxaline derivatives displayed high activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Obafemi & Akinpelu, 2005). Additionally, quinoxaline compounds have been identified with herbicidal, fungicidal, and insecticidal activities, indicating their versatile applications in agriculture (Liu et al., 2020).
Anticancer and Radioprotective Agents
Novel quinoline derivatives, synthesized from quinoxaline compounds, have been evaluated for their anticancer activity. Some compounds demonstrated interesting cytotoxic activity, suggesting their potential as anticancer agents. Additionally, a compound exhibited in vivo radioprotective activity against γ-irradiation in mice, indicating its potential as a radioprotective agent (Ghorab et al., 2008).
Synthesis and Chemical Applications
Quinoxaline derivatives have been utilized in various chemical syntheses, including the selective transfer hydrogenation of quinoxalines in water, showcasing their versatility in chemical reactions (Tan et al., 2011). Furthermore, quinoxaline compounds have been instrumental in the development of novel synthetic routes for biologically active molecules, emphasizing the significance of quinoxaline derivatives in medicinal chemistry and drug development (Khatoon & Abdulmalek, 2021).
Eigenschaften
IUPAC Name |
N,N-diethyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-15(4-2)20(18,19)8-5-6-9-10(7-8)14-12(17)11(16)13-9/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRWJAIPPRBWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)
![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)
![3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)

![4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide](/img/structure/B5567490.png)
![N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5567496.png)
![(1S*,5R*)-3-[(3-cyclohexyl-5-isoxazolyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567507.png)


![4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5567529.png)
![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)